Nimodipina-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

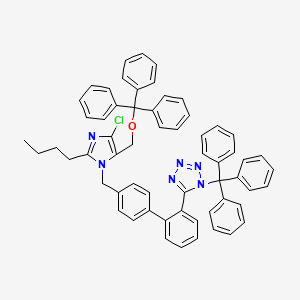

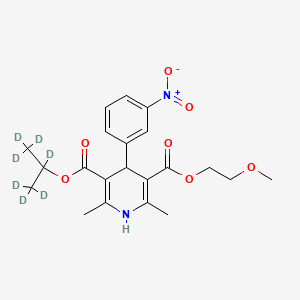

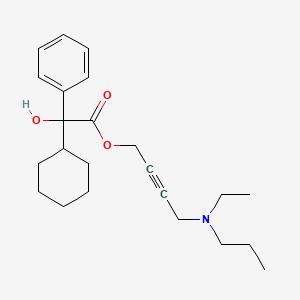

Nimodipine-d7 is a labelled dihydropyridine calcium channel blocker . It is used as an internal standard for the quantification of nimodipine . It is selective for Cav1.2 over Cav1.3 channels . Nimodipine-d7 is the deuterium labeled Nimodipine .

Synthesis Analysis

The synthesis of Nimodipine involves the cyclizing Michael addition . A study has shown that the solubility of nimodipine can be enhanced through the preparation of Soluplus® dispersions .

Molecular Structure Analysis

Nimodipine is a dihydropyridine that is 1,4-dihydropyridine which is substituted by methyl groups at positions 2 and 6, a (2-methoxyethoxy)carbonyl group at position 3, a m-nitrophenyl group at position 4, and an isopropoxycarbonyl group at position 5 .

Chemical Reactions Analysis

Nimodipine undergoes degradation through photolysis, acidic and alkaline hydrolysis . The drug follows a first-order reaction for both hydrolysis and photolysis in methanol, and zero-order for photolysis in acetonitrile and water .

Physical And Chemical Properties Analysis

Nimodipine is a second-generation 1,4-dihydropyridine calcium channel blocker . It is a fat-soluble drug that can cross the blood-brain barrier and act selectively at target neurons and blood vessels in the brain .

Aplicaciones Científicas De Investigación

Estudios de neuroprotección

La nimodipina es conocida por sus efectos neuroprotectores, particularmente en el manejo de la hemorragia subaracnoidea aneurismática (aSAH) para prevenir los vasoespasmos cerebrales . La nimodipina-d7 podría usarse en investigación para rastrear la distribución y el metabolismo de la nimodipina en el cerebro o para estudiar su mecanismo neuroprotector.

Investigación sobre sistemas de administración de fármacos

La investigación sobre formulaciones de liberación prolongada, como EG-1962 que utiliza nimodipina, podría beneficiarse del uso de this compound para rastrear la liberación y distribución del fármaco dentro del sistema .

Investigación sobre accidentes cerebrovasculares y lesión cerebral traumática (TBI)

La nimodipina se ha estudiado por sus posibles beneficios en el tratamiento de los síntomas relacionados con el TBI y el accidente cerebrovascular . El uso de this compound podría ayudar a los investigadores a comprender cómo interactúa el fármaco con las tasas metabólicas cerebrales alteradas durante estas condiciones.

Mecanismo De Acción

Target of Action

Nimodipine-d7, a deuterium-labeled variant of Nimodipine, primarily targets vascular smooth muscle cells . Its main target is the voltage-gated L-type calcium channels present in these cells . These channels play a crucial role in regulating the influx of calcium ions, which are essential for smooth muscle contraction .

Mode of Action

Nimodipine-d7 acts by stabilizing the voltage-gated L-type calcium channels in their inactive conformation . This action inhibits the influx of calcium in smooth muscle cells, preventing calcium-dependent smooth muscle contraction and subsequent vasoconstriction . Compared to other calcium channel blocking agents, Nimodipine-d7 exhibits greater effects on cerebral circulation than on peripheral circulation .

Biochemical Pathways

Nimodipine-d7 affects the calcium ion signaling pathway, which is crucial for various cellular functions. By inhibiting calcium influx, it prevents the contraction of vascular smooth muscle cells, leading to vasodilation . Furthermore, it has been suggested that Nimodipine can regulate T cell response through the p38–MAPK pathway signaling .

Pharmacokinetics

Nimodipine, the non-deuterated form, is known to be extensively metabolized in the liver via the cyp3a4 enzyme and undergoes first-pass metabolism . It is excreted in urine and feces, and its elimination half-life is between 1 to 2 hours . The bioavailability of Nimodipine is increased in patients with cirrhosis, and its peak serum concentration is reached approximately 1 hour after administration .

Result of Action

The molecular and cellular effects of Nimodipine-d7’s action include the prevention of calcium-dependent smooth muscle contraction, leading to vasodilation . This effect is particularly pronounced in cerebral circulation, which can improve neurological outcomes in certain conditions . In addition, Nimodipine has been found to have neuroprotective and neuroregenerative effects in certain model systems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Nimodipine-d7. For instance, it has been observed that Nimodipine’s neuroprotective effect varies under different stress conditions. In a study, the cytotoxicity of ethanol and osmotic stress was significantly reduced with Nimodipine pretreatment, while it had no influence on hypoxia-induced cytotoxicity . This suggests that the cellular environment and specific stressors can impact the effectiveness of Nimodipine-d7.

Safety and Hazards

Direcciones Futuras

Research on the neuroprotective effects of nimodipine has shown that it can significantly reduce the incidence of a poor outcome, mortality, and CVS in patients with aSAH . Furthermore, it is strongly recommended that patients with aSAH, especially those younger than 50 years old, should use nimodipine as early as possible in order to achieve a better clinical outcome .

Propiedades

IUPAC Name |

5-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 3-O-(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12,19,22H,9-10H2,1-5H3/i1D3,2D3,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAGMCDKSXEBJQ-QLWPOVNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4](/img/structure/B565408.png)